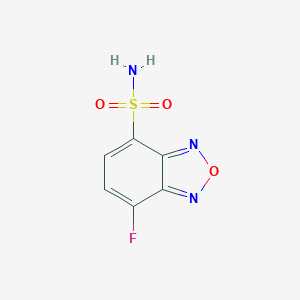

4-(Aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol

Descripción general

Descripción

4-(Aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol (ABD-F) es un compuesto reactivo con tiol que no es fluorescente hasta que reacciona con tioles. Esta propiedad lo hace útil para cuantificar tioles en diversas soluciones, incluidas las separadas por cromatografía líquida de alta resolución (HPLC) o cromatografía en capa fina (TLC) .

Aplicaciones Científicas De Investigación

4-(Aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo para cuantificar tioles en diversos análisis químicos, incluidos HPLC y TLC.

Medicina: Se utiliza en el desarrollo de herramientas de diagnóstico para detectar biomoléculas que contienen tiol, que son importantes en diversos procesos fisiológicos.

Mecanismo De Acción

El mecanismo de acción de 4-(aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol implica su reacción con grupos tiol. El compuesto no es fluorescente hasta que reacciona con tioles, formando un conjugado tiol fluorescente. Esta reacción es altamente específica y permite la cuantificación de tioles en diversas muestras. Los objetivos moleculares son los grupos tiol presentes en proteínas y otras biomoléculas, y la vía implica la formación de un conjugado tiol estable .

Métodos De Preparación

La síntesis de 4-(aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol implica varios pasos. Un método común incluye la reacción de 4-cloro-7-fluoro-2,1,3-benzoxadiazol con ácido sulfámico en condiciones específicas. La reacción normalmente requiere un solvente como la dimetilformamida (DMF) y una base como la trietilamina para facilitar el proceso. Luego, la mezcla se calienta a una temperatura específica para completar la reacción .

Análisis De Reacciones Químicas

4-(Aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol experimenta diversas reacciones químicas, principalmente involucrando grupos tiol. El compuesto reacciona con tioles para formar conjugados tiol estables, que son más estables en soluciones acuosas en comparación con los preparados a partir de otros reactivos como el cloruro de NBD o el fluoruro de NBD . Los reactivos comunes utilizados en estas reacciones incluyen compuestos que contienen tiol y bases para mantener las condiciones de reacción. El producto principal formado es el conjugado tiol de this compound.

Comparación Con Compuestos Similares

4-(Aminosulfonil)-7-fluoro-2,1,3-benzoxadiazol es único en comparación con otros compuestos reactivos con tiol como el cloruro de NBD y el fluoruro de NBD. Los conjugados tiol formados con this compound son más estables en soluciones acuosas, lo que lo convierte en un reactivo preferido para diversas aplicaciones . Los compuestos similares incluyen:

Cloruro de NBD: Otro compuesto reactivo con tiol, pero forma conjugados tiol menos estables.

Fluoruro de NBD: Similar al cloruro de NBD, pero también forma conjugados tiol menos estables en comparación con this compound.

Actividad Biológica

4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole, commonly referred to as ABD-F, is a fluorogenic reagent known for its selective labeling of thiol compounds, particularly cysteine residues in proteins. This compound has garnered attention for its applications in biochemical assays and protein studies due to its unique properties and biological activities.

- Chemical Formula : C₆H₄FN₃O₃S

- Molecular Weight : 217.17 g/mol

- CAS Number : 91366-65-3

ABD-F is characterized by its high reactivity towards thiol groups, enabling it to selectively label cysteine residues without modifying side chains or blocking N-terminal functionalities .

1. Thiol Labeling and Protein Interaction

ABD-F serves as a powerful tool for studying protein sulfhydryls and disulfides. It reacts with free cysteine residues to form fluorescent derivatives, allowing researchers to analyze protein structure and function through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. The ability to differentiate between free and total cysteine in proteins enhances the understanding of redox states and post-translational modifications in various biological contexts .

2. Methodological Applications

A notable study demonstrated the use of ABD-F in determining cysteine content in food samples. The method showed superior resolution and specificity compared to traditional labeling techniques, making it a preferred choice for quantifying thiols in complex matrices. The calibration curves established using ABD-F indicated a linear response over a wide concentration range, underscoring its reliability in analytical chemistry applications .

3. Biological Implications

The biological implications of ABD-F extend into areas such as:

- Cell Signaling : By labeling cysteine residues involved in signaling pathways, researchers can elucidate mechanisms of action for various cellular processes.

- Disease Mechanisms : Investigations into oxidative stress and its role in diseases like cancer have utilized ABD-F to monitor changes in thiol status within cells, providing insights into disease progression and potential therapeutic targets .

Case Study 1: Cysteine Detection in Food Samples

A study published in Food Science and Technology Research utilized ABD-F for the rapid determination of cysteine levels in different food matrices. The results indicated that ABD-F provided accurate measurements comparable to established methods but with improved specificity, particularly in complex food samples where other methods failed due to interference .

| Sample Type | Cysteine Content (mg/g) | ABD-F Method | NAM Method |

|---|---|---|---|

| Yeast Extract A | 0.50 | 0.48 | 0.47 |

| Yeast Extract B | 0.60 | 0.58 | 0.55 |

| Model Sample | 0.75 | 0.74 | 0.70 |

Case Study 2: Protein Structure Analysis

In another significant study, researchers employed ABD-F alongside tributylphosphine to investigate the structure of proteins by analyzing tryptic peptides derived from labeled proteins. This approach allowed for the identification of cysteine residues' positions within the protein sequence, enhancing the understanding of protein folding and function .

Propiedades

IUPAC Name |

7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROXHZMRDABMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238529 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91366-65-3 | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.